1-(2-乙基己酰基)吡咯烷-3-羧酸

描述

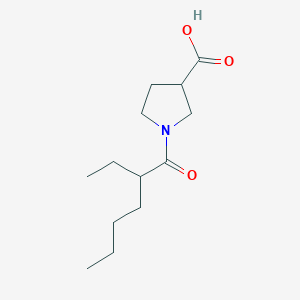

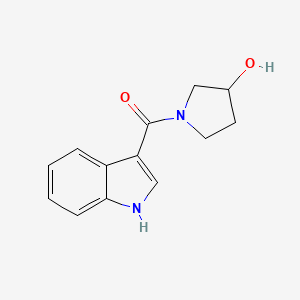

“1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxylic acid group attached to the 3rd carbon of the pyrrolidine ring, and a 2-ethylhexanoyl group attached to the nitrogen of the pyrrolidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the 2-ethylhexanoyl group and the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine. The 2-ethylhexanoyl group would provide a degree of hydrophobicity, while the carboxylic acid group would contribute acidity and potential for hydrogen bonding .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” could participate in typical acid-base reactions. The amine in the pyrrolidine ring could also potentially undergo reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of both hydrophobic (2-ethylhexanoyl group) and polar (carboxylic acid) groups could give it a degree of solubility in both polar and non-polar solvents .科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括1-(2-乙基己酰基)吡咯烷-3-羧酸,因其作为生物可再生化学品的潜力而受到认可。这些酸可以使用工程微生物(如大肠杆菌和酿酒酵母)通过发酵产生。然而,它们的应用受到它们在低于预期产率的浓度下对这些微生物的抑制作用的限制。了解羧酸对生物催化剂抑制的机制对于制定策略以设计更强大的微生物菌株以用于工业应用至关重要。这涉及解决由羧酸引起的细胞膜损伤和内部 pH 值降低等问题,而羧酸由于其微生物抑制作用也用作食品防腐剂(Jarboe、Royce 和 Liu,2013 年)。

吡咯烷在药物发现中的作用

吡咯烷环,包括 1-(2-乙基己酰基)吡咯烷-3-羧酸中的吡咯烷环,是药物化学不可或缺的一部分,为创建具有生物活性的化合物提供了多功能支架。由于 sp3 杂化,这种饱和支架允许有效探索药效团空间,从而有助于分子的立体化学并通过“假旋转”增加三维覆盖范围。吡咯烷衍生物在各种生物活性中显示出靶标选择性,使其在药物设计和发现中具有价值。关于吡咯烷在药物发现中的影响的综述强调了它在创建具有独特生物学特征的新型化合物中的应用,强调了取代基的立体异构性和空间取向的重要性(Li Petri 等人,2021 年)。

氧代工艺化学品的环境和水生影响

对氧代工艺化学品的环境归趋和水生影响的研究,包括与 1-(2-乙基己酰基)吡咯烷-3-羧酸衍生物相关的研究,表明这些化合物通常对水生生物影响较小。它们在密闭设备中的生产限制了环境释放,主要是在使用、处理或运输过程中挥发。这些化合物易于生物降解,如果释放到环境中,它们会迅速在土壤和水中降解,在光氧化作用下挥发到大气中,而水中残留的残留物对水生生物构成的威胁可以忽略不计(Staples,2001 年)。

作用机制

Target of Action

The compound “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine and carboxylic acid. Pyrrolidine is a cyclic amine, and carboxylic acids are a class of organic compounds containing a carboxyl group. The targets of these classes of compounds can vary widely depending on their specific structures and functional groups .

Mode of Action

The mode of action of “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” would depend on its specific targets. Pyrrolidine derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions . Carboxylic acids can donate a proton (H+) and thus act as an acid, or they can form covalent bonds with other molecules .

Biochemical Pathways

The biochemical pathways affected by “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” would depend on its specific targets and mode of action. Pyrrolidine derivatives and carboxylic acids are involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” would depend on its specific chemical structure. Generally, the pyrrolidine ring and the carboxylic acid group can influence the compound’s solubility, permeability, stability, and metabolic transformation .

Result of Action

The molecular and cellular effects of “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid” would depend on its specific targets, mode of action, and biochemical pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid”. For example, the ionization state of the carboxylic acid group can change with pH, which can affect the compound’s solubility and reactivity .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)12(15)14-8-7-11(9-14)13(16)17/h10-11H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDDCRWHAVMWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)

![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)